Medroxyprogesterone-d3

Food safety testing Aquatic product residue analysis LC-MS/MS method validation

Medroxyprogesterone-d3 (CAS 162462-69-3) is a stable isotope-labeled analog of the synthetic progestin medroxyprogesterone, featuring three deuterium atoms incorporated at the 6α-methyl position. With a molecular formula of C₂₂H₂₉D₃O₃ and a molecular weight of 347.52 g/mol, this compound is exclusively employed as an internal standard for quantitative analysis via liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS).

Molecular Formula C22H32O3
Molecular Weight 347.5 g/mol
CAS No. 162462-69-3
Cat. No. B602718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMedroxyprogesterone-d3
CAS162462-69-3
Synonyms6α-17-Hydroxy-6-(methyl-d3)-pregn-4-ene-3,20-dione;  17α-Hydroxy-6α-methyl-d3) -progesterone;  17-Hydroxy-6α-(methyl-d3)pregn-4-ene-3,20-dione;  NSC 27408-d3
Molecular FormulaC22H32O3
Molecular Weight347.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1/i1D3
InChIKeyFRQMUZJSZHZSGN-ZLUPVJNASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Grey Solid

Structure & Identifiers


Interactive Chemical Structure Model





Medroxyprogesterone-d3 (CAS 162462-69-3): Deuterated Internal Standard for Progestin Quantification


Medroxyprogesterone-d3 (CAS 162462-69-3) is a stable isotope-labeled analog of the synthetic progestin medroxyprogesterone, featuring three deuterium atoms incorporated at the 6α-methyl position . With a molecular formula of C₂₂H₂₉D₃O₃ and a molecular weight of 347.52 g/mol, this compound is exclusively employed as an internal standard for quantitative analysis via liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) . Unlike the unlabeled parent compound (CAS 520-85-4), which exhibits potent progesterone receptor agonism and is used in hormone replacement therapy and contraception, Medroxyprogesterone-d3 serves a strictly analytical role—it is neither intended for therapeutic use nor suitable for bioactivity studies due to its isotopic substitution .

Isotope-labeled internal standard (ISTD) for LC-MS/MS quantification
+3 Da mass shift enables independent analyte detection
Not intended for bioactivity or therapeutic use

Why Medroxyprogesterone-d3 Cannot Be Replaced by Unlabeled Medroxyprogesterone in Quantitative LC-MS/MS Workflows


Substituting unlabeled medroxyprogesterone for Medroxyprogesterone-d3 in quantitative analytical workflows introduces substantial and quantifiable analytical error that undermines data reliability and regulatory compliance. Unlabeled medroxyprogesterone co-elutes with the endogenous or residual analyte of interest, making it impossible to distinguish between the native compound in the sample and the added internal standard during mass spectrometric detection—a phenomenon known as ion suppression or matrix interference . In contrast, the incorporation of three deuterium atoms at the 6α-methyl position confers a mass shift of +3 Da relative to the unlabeled analyte, enabling unequivocal differentiation and independent quantification via multiple reaction monitoring (MRM) . This mass difference is the mechanistic foundation for precise correction of extraction recovery, instrument drift, and matrix effects, which are critical for meeting method validation criteria established by regulatory agencies such as the FDA, EMA, and Chinese national standards (e.g., GB/T 21981-2008) .

Target: Medroxyprogesterone‑d3
Substitute: Unlabeled medroxyprogesterone
Co-elution & ion suppression
Unlabeled analog co-elutes with endogenous analyte, introducing ion suppression and preventing independent quantification.
Mass shift absence
No mass difference (+3 Da) prevents differentiation in MRM, leading to inaccurate matrix-effect correction and recovery compensation.

Quantitative Differentiation of Medroxyprogesterone-d3 from Unlabeled Medroxyprogesterone and Alternative Internal Standards


Method Validation Recovery and Precision Using Medroxyprogesterone-d3 as Internal Standard

In a validated LC-MS/MS method for estradiol benzoate residue determination in aquatic products, Medroxyprogesterone-d3 served as the internal standard. The method achieved an average recovery of 77.9%–113.5% across a spiked concentration range of 1 to 10 µg/kg, with a relative standard deviation (RSD) of less than 9.4% . In contrast, analyses performed without a deuterated internal standard or with structurally dissimilar internal standards typically exhibit recoveries below 70% or above 120% and RSD values exceeding 15%, failing to meet regulatory acceptance criteria for quantitative bioanalytical methods .

Method recovery & precision
Cross-study comparable
Recovery 77.9–113.5%
RSD < 9.4% (spiked 1–10 µg/kg)
vs. unlabeled ISTD: recovery outside 70–120%
Meets method validation criteria (70–120% recovery, RSD ≤15%)
LC-MS/MS, aquatic product residue analysis
Food safety testing Aquatic product residue analysis LC-MS/MS method validation

Isotopic Purity and Chromatographic Co-Elution Fidelity

Medroxyprogesterone-d3 exhibits an isotopic purity of 99.8 atom% D as determined by mass spectrometry, with an overall chemical purity exceeding 99.0% by HPLC . This level of isotopic enrichment ensures negligible contribution from the unlabeled (d₀) species, which would otherwise produce interfering signals at the m/z of the native analyte and compromise quantitative accuracy. Alternative internal standards such as ¹³C-labeled medroxyprogesterone or structurally related progestins (e.g., progesterone-d9) may exhibit divergent chromatographic retention times due to subtle physicochemical differences, whereas Medroxyprogesterone-d3 demonstrates near-identical retention behavior to unlabeled medroxyprogesterone, thereby providing optimal correction for matrix effects and ion suppression throughout the entire chromatographic run .

Isotopic purity & co-elution
Class-level inference
Target: 99.8 atom% D, HPLC purity >99.0%, co-elutes
Comparator: ¹³C-labeled analogs may exhibit 0.1–0.3 min retention shift
Near-identical retention behavior supports robust matrix-effect correction
Retention shift <0.05 min vs. unlabeled analyte
Stable isotope labeling Internal standard qualification LC-MS/MS quantification

Regulatory Compliance and Traceability for Method Validation

Medroxyprogesterone-d3 is manufactured and characterized in accordance with ISO 17034 reference material producer guidelines and is supplied with comprehensive certification documentation, including certificate of analysis, isotopic purity determination, and stability data under recommended storage conditions (2–8°C, shelf life 24 months) . This level of documentation and traceability is explicitly required for analytical methods submitted to regulatory agencies in support of Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). In contrast, non-certified, research-grade unlabeled medroxyprogesterone lacks the requisite documentation and isotopic characterization to serve as a defensible internal standard in regulated environments, rendering it unsuitable for GLP or GMP compliance [1].

Regulatory documentation
Class-level inference
ISO 17034 certified, CoA, 99.8 atom% D, 24-month shelf life
Supports method validation and traceability documentation
Stored at 2–8°C; certified for quantitative use
Regulated bioanalysis GMP/GLP compliance Pharmacopeial traceability

Method Sensitivity: Limit of Detection (LOD) and Limit of Quantification (LOQ) Achieved with Medroxyprogesterone-d3

In the Chinese national standard method GB/T 21981-2008 for hormone residue detection in animal-derived foods, Medroxyprogesterone-d3 is employed as the internal standard for medroxyprogesterone quantification. The method achieves a limit of detection (LOD) of 0.5 µg/kg and a limit of quantification (LOQ) of 1.5 µg/kg for medroxyprogesterone in complex food matrices such as muscle, liver, and milk . In contrast, methods that utilize unlabeled medroxyprogesterone as an external standard or employ structurally unrelated internal standards typically exhibit LOQ values ranging from 5 to 10 µg/kg due to uncorrected matrix effects and ion suppression .

Method sensitivity (LOQ)
Cross-study comparable
LOQ 1.5 µg/kg
LOD 0.5 µg/kg in animal-derived foods
Unlabeled ISTD: LOQ 5–10 µg/kg
3.3–6.7× LOQ improvement over unlabeled internal standard
Per GB/T 21981-2008; supports detection below MRLs
Food safety Hormone residue detection LC-MS/MS sensitivity

Optimal Procurement and Application Scenarios for Medroxyprogesterone-d3


Quantitative LC-MS/MS Method Development and Validation for Medroxyprogesterone in Biological Fluids

Laboratories developing and validating bioanalytical methods for medroxyprogesterone quantification in plasma, serum, or urine require a stable isotope-labeled internal standard to correct for extraction recovery, matrix effects, and instrument variability. Medroxyprogesterone-d3 provides the exact chromatographic co-elution and mass difference (+3 Da) necessary to meet FDA and EMA bioanalytical method validation guidelines, which mandate the use of a stable isotope-labeled internal standard for LC-MS/MS assays whenever feasible. The documented isotopic purity (99.8 atom% D) and chemical purity (>99.0% by HPLC) ensure that the internal standard does not contribute measurable interference to the analyte channel .

Food Safety Residue Monitoring Programs for Hormones in Animal-Derived Products

Regulatory and contract testing laboratories performing hormone residue surveillance in meat, milk, and aquatic products must achieve LOD and LOQ values that fall below established maximum residue limits (MRLs). The use of Medroxyprogesterone-d3 as an internal standard, as prescribed in GB/T 21981-2008, enables the reliable quantification of medroxyprogesterone at concentrations as low as 1.5 µg/kg in complex food matrices . Without this deuterated internal standard, matrix-induced ion suppression can elevate LOQ values by a factor of 3–6, potentially compromising compliance with regulatory thresholds and leading to false-negative results in residue screening programs .

ANDAs and Generic Drug Development: Impurity Profiling and Stability Studies

Pharmaceutical companies developing generic formulations of medroxyprogesterone or medroxyprogesterone acetate must characterize impurity profiles and assess drug product stability under ICH guidelines. Medroxyprogesterone-d3 serves as a traceable reference standard for quantifying the active pharmaceutical ingredient (API) and its degradation products during forced degradation studies and long-term stability testing. The availability of ISO 17034-certified material with comprehensive documentation (CoA, isotopic purity, stability data) directly supports the analytical sections of ANDA submissions and reduces the risk of regulatory queries related to method qualification and reference standard characterization .

Pharmacokinetic and Metabolism Studies in Preclinical and Clinical Research

Investigators conducting ADME (absorption, distribution, metabolism, excretion) studies of medroxyprogesterone-containing formulations require precise and accurate quantification of the parent drug and its metabolites in biological specimens. Medroxyprogesterone-d3, when added to samples at a known concentration prior to extraction, compensates for analyte loss during sample preparation and corrects for matrix effects that vary between individual subjects and across time points. This correction is essential for generating reliable pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) and for distinguishing between inter-individual variability and analytical variability. The consistent lot-to-lot quality and 24-month shelf life (at 2–8°C) of certified Medroxyprogesterone-d3 ensure reproducible results across the entire duration of a clinical study .

Application
Selection Property
Validation Focus
Bioanalytical method validation (plasma/serum/urine research matrices)
Stable isotope-labeled ISTD with co-elution (+3 Da)
Matrix-effect correction, recovery, and precision
Food safety residue monitoring (animal-derived products)
Deuterated ISTD per GB/T 21981-2008 method
Method sensitivity for regulatory residue limits
Drug product impurity profiling and stability studies
Certified reference material with CoA and purity documentation
Traceable quantification for characterization studies
Pharmacokinetic and metabolism research in preclinical/clinical matrices
Consistent lot-to-lot quality and 24-month shelf life
Accurate parent drug quantification across study timepoints

Technical Documentation Hub

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32 linked technical documents
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